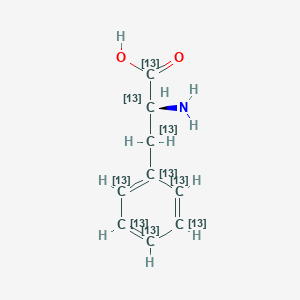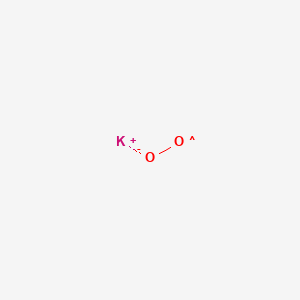
Potassium dioxide, powder
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium dioxide, also known as potassium superoxide, is a chemical compound with the formula KO2. It is a yellowish or orange powder that is highly reactive and serves as a potent oxidizing agent. Potassium dioxide is primarily used in applications where oxygen generation and carbon dioxide absorption are required, such as in respiratory devices and chemical oxygen generators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium dioxide is typically synthesized by the direct reaction of potassium metal with oxygen. The reaction is highly exothermic and must be carefully controlled to prevent combustion:
2K+O2→2KO2
Industrial Production Methods
In industrial settings, potassium dioxide is produced by passing dry oxygen over heated potassium metal. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The resulting potassium dioxide is then collected and stored under inert conditions to prevent decomposition .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium dioxide undergoes several types of chemical reactions, including:
Oxidation: Potassium dioxide can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to potassium hydroxide and oxygen.
Substitution: Potassium dioxide can react with acids to form potassium salts and hydrogen peroxide.
Common Reagents and Conditions
Water: Reacts with water to form potassium hydroxide and oxygen.
Carbon Dioxide: Reacts with carbon dioxide to form potassium carbonate and oxygen.
Acids: Reacts with acids to produce potassium salts and hydrogen peroxide.
Major Products Formed
Potassium Hydroxide (KOH): Formed when potassium dioxide reacts with water.
Potassium Carbonate (K2CO3): Formed when potassium dioxide reacts with carbon dioxide.
Hydrogen Peroxide (H2O2): Formed when potassium dioxide reacts with acids.
Applications De Recherche Scientifique
Potassium dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong oxidizing agent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving oxidative stress and reactive oxygen species.
Medicine: Utilized in respiratory devices to generate oxygen and absorb carbon dioxide.
Industry: Used in chemical oxygen generators and air purification systems.
Mécanisme D'action
The primary mechanism of action of potassium dioxide involves its ability to release oxygen and absorb carbon dioxide. When potassium dioxide comes into contact with moisture or carbon dioxide, it undergoes a chemical reaction that releases oxygen and forms potassium hydroxide or potassium carbonate. This property makes it valuable in applications where oxygen generation and carbon dioxide absorption are critical .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium Peroxide (K2O2)
- Potassium Oxide (K2O)
- Potassium Ozonide (KO3)
Comparison
Potassium dioxide is unique among these compounds due to its ability to release oxygen and absorb carbon dioxide efficiently. While potassium peroxide and potassium oxide also have oxidizing properties, they do not exhibit the same level of reactivity and efficiency in oxygen generation and carbon dioxide absorption. Potassium ozonide, on the other hand, is less stable and more challenging to handle compared to potassium dioxide .
Propriétés
Formule moléculaire |
KO2 |
|---|---|
Poids moléculaire |
71.097 g/mol |
InChI |
InChI=1S/K.HO2/c;1-2/h;1H/q+1;/p-1 |
Clé InChI |
DUPSQGGNCHNYTQ-UHFFFAOYSA-M |
SMILES canonique |
[O-][O].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




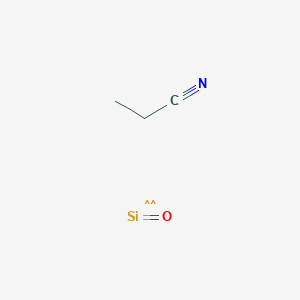


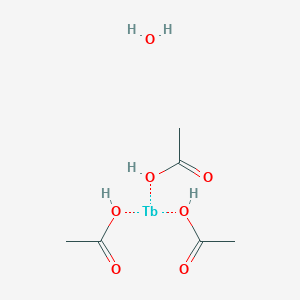
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
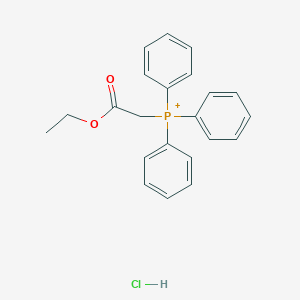

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

